molecular formula C27H37N3O7S B571528 2-epi-Darunavir CAS No. 850141-19-4

2-epi-Darunavir

Cat. No.: B571528
CAS No.: 850141-19-4
M. Wt: 547.667
InChI Key: CJBJHOAVZSMMDJ-WBAQKLHDSA-N
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Description

2-epi-Darunavir is a stereoisomer of Darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by inhibiting the HIV-1 protease enzyme, which is essential for the viral replication process . The “2-epi” prefix indicates a specific stereochemical configuration at the second carbon atom, which can influence the compound’s biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Darunavir involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of various functional groups and stereochemical centers. The synthesis typically involves:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the sulfonamide group via sulfonylation reactions.
  • Stereoselective reduction and protection/deprotection steps to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

  • Use of high-yielding and scalable reactions.
  • Implementation of continuous flow chemistry to enhance efficiency.
  • Optimization of reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-epi-Darunavir undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Introduction of functional groups via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified to enhance its pharmacological properties.

Scientific Research Applications

2-epi-Darunavir has several scientific research applications, including:

Mechanism of Action

2-epi-Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme. The mechanism involves:

Comparison with Similar Compounds

    Darunavir: The parent compound with a different stereochemical configuration.

    Amprenavir: Another protease inhibitor with a similar mechanism of action.

    Ritonavir: Often used in combination with Darunavir to enhance its bioavailability.

Uniqueness: 2-epi-Darunavir is unique due to its specific stereochemical configuration, which can influence its binding affinity and inhibitory activity. This makes it a valuable compound for studying the effects of stereochemistry on drug efficacy and resistance profiles .

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-WBAQKLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850141-19-4
Record name Darunavir, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850141194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D7B080E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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